PL265 was developed as part of research aimed at creating alternatives to traditional opioids, which often come with significant side effects and risks of addiction. The compound is referenced in various studies that explore its biochemical properties and therapeutic potential, including its ability to modulate opioid signaling pathways effectively.
The synthesis of PL265 involves several key steps that focus on modifying existing compounds to enhance their pharmacological properties.
The synthesis begins with puromycin as a scaffold, which is modified through a series of chemical reactions to produce the desired enkephalinase inhibitory activity. The process includes:
The synthesis is performed under controlled conditions to prevent hydrolysis and ensure yield efficiency. The use of anhydrous conditions is critical during specific steps to maintain compound integrity.
PL265 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The molecular formula for PL265 is , with a molecular weight of approximately 562.55 g/mol. The structure features:
The structural representation can be derived using Canonical SMILES notation, which provides a unique 2D representation without chiral or isotopic specifications .
The chemical reactions involved in the synthesis of PL265 primarily focus on modifying puromycin derivatives to create dual enkephalinase inhibitors.
Key reactions include:
Reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure product purity and yield.
PL265 operates through an indirect mechanism that enhances the effects of endogenous enkephalins by inhibiting their degrading enzymes, specifically neprilysin and aminopeptidase N.
Studies have shown that dual inhibition results in more effective pain management compared to single-enzyme inhibitors, demonstrating lower adverse effects associated with traditional opioid therapies .
PL265 exhibits several noteworthy physical and chemical properties that influence its behavior in biological systems.
PL265 holds promise for various scientific applications, particularly in pain management and neuroprotection.
PL265 functions as a prodrug metabolized to its active form, PL254. It exhibits simultaneous inhibition of two zinc metallopeptidases:
Table 1: Physicochemical and Biochemical Properties of PL265
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₇N₂O₉P |
Molecular Weight | 562.21 Da |
XLogP | 3.02 |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 4 |
Enzymatic Targets | NEP, APN |
Active Metabolite | PL254 |
Plasma Half-Life (active) | ~13 hours |
The compound’s phosphinic group enables high-affinity binding to both enzymes (Ki values in nanomolar range), significantly prolonging endogenous [Met]enkephalin and [Leu]enkephalin activity at opioid receptor sites [4] [9]. Its oral bioavailability and extended target engagement (>24 hours post-dose) make it pharmacokinetically suitable for chronic pain management [9].
Enkephalins are endogenous pentapeptides (Tyr-Gly-Gly-Phe-Met/Leu) that activate δ-opioid and μ-opioid receptors. Their physiological effects are constrained by rapid degradation:
Table 2: Characteristics of Enkephalin-Degrading Enzymes
Enzyme | Cleavage Site | Tissue Distribution | Consequence of Inhibition |
---|---|---|---|
NEP | Gly³-Phe⁴ bond | CNS, PNS, immune cells | ↑ Enkephalin half-life (5-10 fold) |
APN | Tyr¹-Gly² bond | Intestines, kidneys, cornea | ↑ Bioavailability of intact enkephalins |
Dual enzyme inhibition creates synergistic enkephalin accumulation in peripheral tissues. Preclinical evidence confirms this approach:
Peripherally restricted effects explain PL265’s lack of respiratory depression or addiction potential in murine models, addressing key limitations of conventional opioids [5].
Cancer-induced bone pain (CIBP) presents therapeutic challenges due to its mixed pathophysiology (inflammatory, neuropathic, and ischemic components). PL265 demonstrates multimodal efficacy in murine CIBP models:
Monotherapy Efficacy
In B16-F10 melanoma tibial injection models, PL265 (oral administration):
Synergistic Combinations
Isobolographic analysis revealed potent synergy when PL265 was co-administered with:
Table 3: Synergistic Interactions of PL265 in CIBP Models
Combination Drug | Target | Dose Reduction Achieved | Mechanistic Basis |
---|---|---|---|
A-317491 | P2X3 receptor antagonist | 70% | ↓ ATP-mediated nociceptor sensitization |
ACEA | CB1 agonist | 65% | Enhanced enkephalin release via cannabinoid signaling |
NAV26 | Nav1.7 blocker | 70% | Attenuated voltage-gated sodium channel activity |
URB937 (FAAH inhibitor) | Endocannabinoid enhancer | 60% | ↑ Anandamide → CB1 activation |
Key mechanistic findings:
PL265’s disease-modifying potential was evidenced by:
These findings position PL265 as a cornerstone for multi-target strategies against complex pain states where conventional opioids show limited efficacy and dose-limiting toxicities.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7